molecular formula C25H29N7O B10923103 1-Butyl-6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011398-76-7

1-Butyl-6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923103
CAS No.: 1011398-76-7
M. Wt: 443.5 g/mol
InChI Key: MBIZVKQJLQKMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups and structural motifs

Preparation Methods

The synthesis of 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the butyl, cyclopropyl, and methyl groups, and finally the attachment of the 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl moiety. Reaction conditions often involve the use of strong bases, transition metal catalysts, and various solvents to achieve the desired transformations.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like sodium hydride and alkyl halides.

    Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions to form new ring structures.

Scientific Research Applications

1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the pyrazolo[3,4-b]pyridine core are key structural elements that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and triazole-containing molecules. Compared to these compounds, 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds may include:

  • 1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOLE derivatives

This detailed article provides a comprehensive overview of 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1011398-76-7

Molecular Formula

C25H29N7O

Molecular Weight

443.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H29N7O/c1-4-5-12-32-23-22(17(3)29-32)20(13-21(27-23)18-10-11-18)24(33)28-25-26-15-31(30-25)14-19-9-7-6-8-16(19)2/h6-9,13,15,18H,4-5,10-12,14H2,1-3H3,(H,28,30,33)

InChI Key

MBIZVKQJLQKMGV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=N4)CC5=CC=CC=C5C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.